molecular formula C10H18N2O3 B1375420 tert-Butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate CAS No. 693287-78-4

tert-Butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate

Cat. No.: B1375420
CAS No.: 693287-78-4
M. Wt: 214.26 g/mol
InChI Key: QOEHTHNPTMRRLP-UHFFFAOYSA-N
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Description

tert-Butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate: is an organic compound that features a tert-butyl group attached to a hydrazinecarboxylate moiety, with a dihydro-2H-pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with tert-butyl hydrazinecarboxylate and dihydro-2H-pyran-4(3H)-one.

    Reaction Conditions: The reaction involves the condensation of tert-butyl hydrazinecarboxylate with dihydro-2H-pyran-4(3H)-one under acidic or basic conditions to form the desired product.

    Catalysts and Solvents: Common catalysts include acids like hydrochloric acid or bases like sodium hydroxide. Solvents such as ethanol or methanol are often used to facilitate the reaction.

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazinecarboxylate moiety, potentially converting it to corresponding amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.

Major Products:

    Oxidation: Oxidized pyran derivatives.

    Reduction: Amines and reduced hydrazine derivatives.

    Substitution: Various substituted hydrazinecarboxylates.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Biological Probes: Used in the development of probes for studying biological pathways and mechanisms.

Industry:

    Material Science:

    Agriculture: Investigated for use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which tert-butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydrazinecarboxylate moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

    tert-Butyl hydrazinecarboxylate: Lacks the pyran ring, making it less versatile in certain synthetic applications.

    Dihydro-2H-pyran-4(3H)-one: Lacks the hydrazinecarboxylate moiety, limiting its use in medicinal chemistry.

Uniqueness:

  • The combination of the tert-butyl group, hydrazinecarboxylate moiety, and dihydro-2H-pyran ring makes tert-butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate unique. This structure provides a balance of stability and reactivity, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

tert-butyl N-(oxan-4-ylideneamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(13)12-11-8-4-6-14-7-5-8/h4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEHTHNPTMRRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Tetrahydro-4H-pyran-4-one (1.002 g, 10.01 mmol, CAS #29943-42-8, purchased from Fluka) was combined with tert-butyl carbazate (1.322 g, 10.00 mmol) in hexanes (10 mL). The mixture was heated in an oil bath at 65-70° C. for 75 minutes. A new precipitate began to precipitate out of solution before the carbazate completely went into solution. The mixture became very thick with the solid precipitate. Diluted with additional hexanes and heated another 15 minutes. The mixture was cooled to room temperature and concentrated in vacuo. Isopropanol was added to the residue and the mixture was stirred vigorously for 5 minutes and then diluted with ether and chilled. The solid was collected by filtration and dried in vacuo to give N′-(tetrahydro-pyran-4-ylidene)-hydrazinecarboxylic acid tert-butyl ester 1.326 g, 62%). A second crop (0.373 g, 17%) was collected from the mother liquor.
Quantity
1.002 g
Type
reactant
Reaction Step One
Quantity
1.322 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

B-22a was prepared analogously to B-19a starting from tetrahydro-4H-pyran-4-one (923 μL, 9.99 mmol) and tert-butylcarbazate (1.32 g, 9.99 mmol). Yield: 2.15 g.
Quantity
923 μL
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(dihydro-2H-pyran-4(3H)-ylidene)hydrazinecarboxylate

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